2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride
Overview
Description
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is a synthetic organic compound with potential applications in various fields, including medicinal chemistry and industrial processes. This compound is characterized by its unique structure, which includes a pyrrole ring substituted with dimethyl and pyrrolidinylethyl groups, and a carboxylic acid moiety that is converted to its hydrochloride salt form for enhanced stability and solubility.
Mechanism of Action
Target of action
The compound might have a similar structure to certain indirubin C-3′-oxime ethers, which have been shown to inhibit the growth of leukemia cells by blocking the activity of both c-Src and Abl kinases .
Biochemical pathways
The inhibition of kinase activity can affect a variety of cellular processes, including cell growth and division .
Result of action
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Substitution Reactions: The dimethyl groups are introduced via alkylation reactions using appropriate alkyl halides.
Introduction of the Pyrrolidinylethyl Group: This step involves the reaction of the pyrrole derivative with a pyrrolidine derivative, often through nucleophilic substitution.
Carboxylation: The carboxylic acid group is introduced through carboxylation reactions, such as the reaction of the pyrrole derivative with carbon dioxide under basic conditions.
Formation of the Hydrochloride Salt: The final step involves converting the free carboxylic acid to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of pyrrole oxides.
Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.
Substitution: The pyrrole ring and the pyrrolidinylethyl group can participate in various substitution reactions, including halogenation and alkylation.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Halogenating agents like bromine or chlorine, and alkylating agents like alkyl halides.
Major Products:
Oxidation: Pyrrole oxides and related derivatives.
Reduction: Alcohols, aldehydes, and reduced pyrrole derivatives.
Substitution: Halogenated or alkylated pyrrole derivatives.
Scientific Research Applications
2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Biology: The compound is used in studies involving cell signaling pathways and receptor binding assays.
Industry: It serves as an intermediate in the synthesis of more complex organic molecules and materials.
Comparison with Similar Compounds
2,5-Dimethylpyrrole: Lacks the pyrrolidinylethyl and carboxylic acid groups, making it less versatile in biological applications.
1-(2-Pyrrolidin-1-ylethyl)pyrrole: Lacks the dimethyl and carboxylic acid groups, affecting its chemical reactivity and solubility.
Pyrrole-3-carboxylic acid: Lacks the dimethyl and pyrrolidinylethyl groups, limiting its potential interactions with biological targets.
Uniqueness: 2,5-Dimethyl-1-(2-pyrrolidin-1-ylethyl)-1H-pyrrole-3-carboxylic acid hydrochloride is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for diverse applications in research and industry.
Properties
IUPAC Name |
2,5-dimethyl-1-(2-pyrrolidin-1-ylethyl)pyrrole-3-carboxylic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20N2O2.ClH/c1-10-9-12(13(16)17)11(2)15(10)8-7-14-5-3-4-6-14;/h9H,3-8H2,1-2H3,(H,16,17);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMWLZESHZVBONH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1CCN2CCCC2)C)C(=O)O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.77 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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